molecular formula C13H10O6 B14566708 (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone CAS No. 61445-51-0

(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone

Cat. No.: B14566708
CAS No.: 61445-51-0
M. Wt: 262.21 g/mol
InChI Key: REIZMDJZLFAPQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone typically involves the bromination and demethylation of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone . The Wolf-Kishner reduction product of the latter compound and its derivatives with bromine are also synthesized . The reaction conditions often include the use of zinc chloride and phosphorous oxychloride at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reactions and conditions

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxy and halogenated derivatives, which can exhibit different biological activities .

Scientific Research Applications

(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. It binds to the active site of carbonic anhydrase isoenzymes, inhibiting their activity. This inhibition is crucial for regulating pH and ion balance in various biological systems . The molecular targets include the zinc-bound solvent molecule in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone is unique due to its specific arrangement of hydroxyl groups, which contributes to its potent enzyme inhibitory and antioxidant activities. This structural uniqueness allows it to interact differently with biological targets compared to similar compounds .

Properties

CAS No.

61445-51-0

Molecular Formula

C13H10O6

Molecular Weight

262.21 g/mol

IUPAC Name

(3,4-dihydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone

InChI

InChI=1S/C13H10O6/c14-8-3-1-6(5-10(8)16)11(17)7-2-4-9(15)13(19)12(7)18/h1-5,14-16,18-19H

InChI Key

REIZMDJZLFAPQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=C(C(=C(C=C2)O)O)O)O)O

Origin of Product

United States

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